molecular formula C7H9BrN2O B1528627 2-((5-Bromopyridin-2-yl)oxy)ethanamine CAS No. 29450-02-0

2-((5-Bromopyridin-2-yl)oxy)ethanamine

Cat. No.: B1528627
CAS No.: 29450-02-0
M. Wt: 217.06 g/mol
InChI Key: NVZKOKAVBWRZPJ-UHFFFAOYSA-N
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Description

2-((5-Bromopyridin-2-yl)oxy)ethanamine is an organic compound with the molecular formula C7H9BrN2O It is a brominated derivative of pyridine, featuring an ethanamine group attached to the pyridine ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine typically involves the reaction of 5-bromopyridin-2-ol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyridin-2-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethanamine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dehalogenated ethanamine derivatives.

Scientific Research Applications

2-((5-Bromopyridin-2-yl)oxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Bromopyridin-2-yl)oxy)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethanamine group allows for specific interactions with target molecules, influencing pathways related to signal transduction, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloropyridin-2-yl)oxy)ethanamine
  • 2-((5-Fluoropyridin-2-yl)oxy)ethanamine
  • 2-((5-Iodopyridin-2-yl)oxy)ethanamine

Uniqueness

2-((5-Bromopyridin-2-yl)oxy)ethanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZKOKAVBWRZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734376
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29450-02-0
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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